3-aminophenyl N-methylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-aminophenyl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with methyl isocyanate under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-aminophenyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino or carbamate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as alkyl halides or acyl chlorides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce amines .
Scientific Research Applications
3-aminophenyl N-methylcarbamate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-aminophenyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor , affecting the activity of enzymes involved in various biochemical processes . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Formetanate: An insecticide and acaricide with a similar structure and mode of action.
Carbaryl: Another carbamate insecticide with similar applications but different chemical properties.
Uniqueness: 3-aminophenyl N-methylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(3-aminophenyl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJYKSOOVKZGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-94-3 |
Source
|
Record name | 3-Aminophenyl-N-methylcarbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV8VU8S6LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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